![molecular formula C19H36N8O5 B12902805 N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine CAS No. 651356-13-7](/img/structure/B12902805.png)
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves multiple steps, starting with the preparation of the hexahydro-3-pyridazinylacetyl intermediate. This intermediate is then coupled with glycyl-L-valyl-L-arginine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-lysine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-histidine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-phenylalanine
Uniqueness
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine is unique due to its specific amino acid sequence and the presence of the hexahydro-3-pyridazinylacetyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
651356-13-7 |
|---|---|
Formule moléculaire |
C19H36N8O5 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[2-(diazinan-3-yl)acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H36N8O5/c1-11(2)16(17(30)25-13(18(31)32)6-4-7-22-19(20)21)26-15(29)10-23-14(28)9-12-5-3-8-24-27-12/h11-13,16,24,27H,3-10H2,1-2H3,(H,23,28)(H,25,30)(H,26,29)(H,31,32)(H4,20,21,22)/t12?,13-,16-/m0/s1 |
Clé InChI |
USQWCMKFYQBOJV-XGFYENRKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


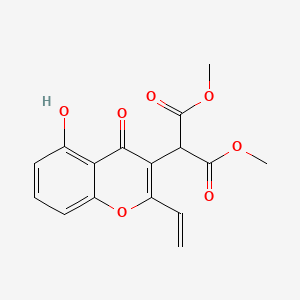
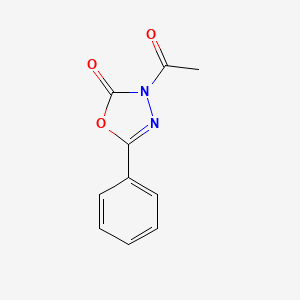

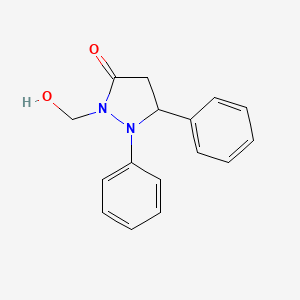
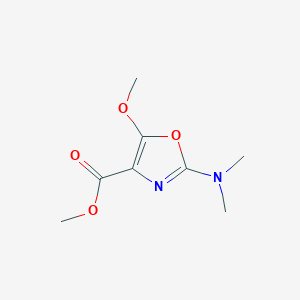
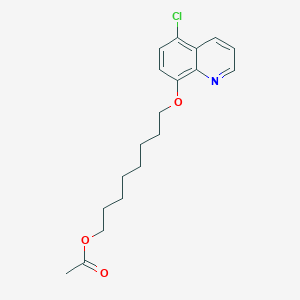
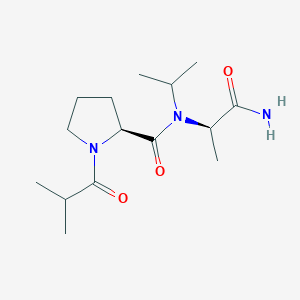

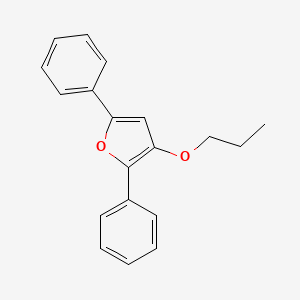
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

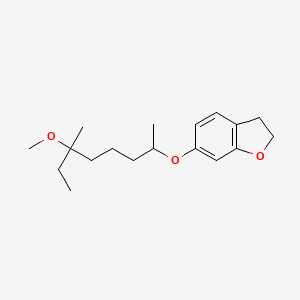
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

